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Compound of Interest

Compound Name: 8-Chloroisoquinolin-4-ol

Cat. No.: B15158944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological data for 8-Chloroisoquinolin-4-ol is not readily available in public

literature. This guide synthesizes information from structurally related compounds, primarily

chlorinated and hydroxylated quinolines and isoquinolines, to infer potential biological activities

and mechanisms of action. The data and pathways presented are illustrative and intended to

guide future research into this specific molecule.

Executive Summary
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of

numerous natural and synthetic compounds with a wide array of pharmacological activities.

The introduction of halogen and hydroxyl substituents can significantly modulate the biological

profile of these molecules. This technical guide explores the potential biological activity and

mechanisms of action of 8-Chloroisoquinolin-4-ol by examining the established properties of

analogous compounds. Based on this analysis, 8-Chloroisoquinolin-4-ol is predicted to

exhibit antimicrobial and cytotoxic properties, potentially through mechanisms involving enzyme

inhibition and disruption of cellular integrity. This document provides a foundational resource for

researchers initiating studies on this promising, yet under-investigated, compound.
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The biological activities of quinoline and isoquinoline derivatives are heavily influenced by their

substitution patterns. The presence of a chlorine atom can enhance lipophilicity, facilitating

membrane permeability, while a hydroxyl group can participate in hydrogen bonding with

biological targets.

Antimicrobial and Antifungal Activity
Structurally similar compounds, such as 5-chloro-8-hydroxyquinoline (Cloxyquin), have

demonstrated potent antimicrobial activity. Studies have shown that Cloxyquin is effective

against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging

from 0.062 to 0.25 μg/mL[1]. The proposed mechanism for many 8-hydroxyquinolines involves

the chelation of metal ions essential for microbial enzyme function, thereby disrupting cellular

processes. Halogenation at various positions of the quinoline ring has been shown to enhance

this antimicrobial effect.

Table 1: Illustrative Antimicrobial Activity of a Related Chloro-Hydroxyquinoline

Compound
Target
Organism

MIC50 (μg/mL) MIC90 (μg/mL) Reference

5-Chloro-8-

hydroxyquinoline

(Cloxyquin)

Mycobacterium

tuberculosis
0.125 0.25 [1]

Cytotoxic and Anticancer Activity
Numerous substituted isoquinoline and quinoline derivatives have been investigated for their

potential as anticancer agents. The mechanisms often involve the inhibition of key enzymes

involved in cell proliferation and survival, such as proteasomes and various kinases, or through

the induction of apoptosis. For instance, certain substituted quinolines have been identified as

inhibitors of the human proteasome, with IC50 values in the low micromolar range[2]. The

planar nature of the isoquinoline ring allows for potential intercalation into DNA, a mechanism

employed by some cytotoxic agents.

Table 2: Illustrative Cytotoxic and Enzyme Inhibitory Activities of Related Substituted Quinolines
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Compound Class
Biological
Target/Assay

IC50 (µM) Reference

Substituted Quinolines

Proteasome

(Chymotrypsin-like

activity)

5.4 - 14.4 [2]

2-Oxoquinoline-1-

acetic acid derivatives
Aldose Reductase 0.45 - 6.0 [3]

2-Phenylquinolin-4-

amine derivatives
HT-29 cancer cell line 8.12 - 11.34 [4]

Enzyme Inhibition
The isoquinoline scaffold is a versatile platform for designing enzyme inhibitors. A notable

example from a related class of compounds is Halofuginone, a halogenated quinazolinone

derivative. Halofuginone is a potent inhibitor of prolyl-tRNA synthetase (ProRS), with a Ki of

18.3 nM, which leads to an amino acid starvation response, exhibiting anti-inflammatory, anti-

fibrotic, and anti-cancer effects[5][6]. This highlights the potential for chlorinated isoquinolinols

to target specific enzymes with high affinity.

Postulated Mechanisms of Action
Based on the activities of related compounds, several mechanisms of action can be postulated

for 8-Chloroisoquinolin-4-ol.

Disruption of Microbial Cell Integrity and Metabolism
A likely mechanism for antimicrobial activity is the chelation of metal ions, similar to other 8-

hydroxyquinolines. This sequestration of essential metal cofactors would inhibit key metabolic

enzymes, leading to microbial growth inhibition.
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Postulated Antimicrobial Mechanism of 8-Chloroisoquinolin-4-ol
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Caption: Postulated metal chelation-based antimicrobial mechanism.

Inhibition of Eukaryotic Enzymes
For potential cytotoxic effects, 8-Chloroisoquinolin-4-ol could act as an inhibitor of critical

cellular enzymes in a manner analogous to other substituted quinolines and isoquinolines.
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Potential Enzyme Inhibition Workflow
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Caption: A general workflow for identifying and characterizing enzyme inhibitors.

Suggested Experimental Protocols
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To elucidate the actual biological activity and mechanism of action of 8-Chloroisoquinolin-4-
ol, a systematic experimental approach is necessary.

In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of 8-Chloroisoquinolin-4-
ol against a panel of pathogenic bacteria and fungi.

Methodology:

Microorganism Preparation: Prepare standardized inocula of test organisms (e.g.,

Staphylococcus aureus, Escherichia coli, Candida albicans, Mycobacterium tuberculosis)

according to CLSI or EUCAST guidelines.

Compound Preparation: Prepare a stock solution of 8-Chloroisoquinolin-4-ol in a suitable

solvent (e.g., DMSO) and create serial dilutions in appropriate broth media.

Microdilution Assay: In a 96-well microtiter plate, add the microbial inoculum to each well

containing the serially diluted compound. Include positive (microbe only) and negative (broth

only) controls.

Incubation: Incubate the plates under appropriate conditions (temperature, time,

atmosphere) for the respective microorganisms.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the microorganism.

Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of 8-Chloroisoquinolin-4-ol on various human

cancer cell lines.

Methodology:

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7, A549, HCT116) in

appropriate media and conditions.
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Compound Treatment: Seed cells in 96-well plates and, after adherence, treat with serial

dilutions of 8-Chloroisoquinolin-4-ol for a specified duration (e.g., 48 or 72 hours).

Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell

viability assay.

IC50 Calculation: Determine the concentration of the compound that causes a 50% reduction

in cell viability (IC50) by plotting a dose-response curve.

Enzyme Inhibition Assays
Objective: To screen 8-Chloroisoquinolin-4-ol for inhibitory activity against a panel of relevant

enzymes (e.g., kinases, proteases, tRNA synthetases).

Methodology:

Assay Setup: Utilize commercially available enzyme inhibition assay kits or develop in-house

assays. These typically involve a specific enzyme, its substrate, and a detection system

(e.g., fluorescence, luminescence, absorbance).

Inhibition Measurement: Perform the enzymatic reaction in the presence of varying

concentrations of 8-Chloroisoquinolin-4-ol.

Data Analysis: Measure the enzyme activity at each compound concentration and calculate

the percent inhibition. Determine the IC50 value from the dose-response curve.

Mechanism of Inhibition Studies: For confirmed hits, conduct further kinetic studies to

determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive)

and the inhibition constant (Ki).

Conclusion and Future Directions
While direct experimental data on 8-Chloroisoquinolin-4-ol is currently lacking, the rich

pharmacology of the isoquinoline and quinoline scaffolds, particularly with chloro and hydroxyl

substitutions, strongly suggests that this compound warrants further investigation. The inferred

antimicrobial and cytotoxic activities, potentially mediated by enzyme inhibition or metal
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chelation, provide a solid foundation for future research. The experimental protocols outlined in

this guide offer a roadmap for the systematic evaluation of 8-Chloroisoquinolin-4-ol, which

may lead to the discovery of a novel therapeutic agent. Further studies should also focus on its

selectivity, toxicity in vivo, and pharmacokinetic properties to fully assess its drug development

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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